tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate
Overview
Description
Tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate, with the CAS number 1261079-78-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which incorporates both pyrazole and benzoate functionalities. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 407.5 g/mol
- Purity : ≥95%
The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. Pyrazoles are known to exhibit a range of pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies indicate that certain pyrazole compounds can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR .
- Antimicrobial Activity : Pyrazoles have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. A notable investigation involved testing various pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain pyrazoles exhibited significant cytotoxic effects, particularly when combined with doxorubicin, enhancing the overall therapeutic efficacy .
Compound | Cell Line | IC (µM) | Synergistic Effect with Doxorubicin |
---|---|---|---|
Pyrazole A | MCF-7 | 12.5 | Yes |
Pyrazole B | MDA-MB-231 | 8.4 | Yes |
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against common pathogens. The minimal inhibitory concentrations (MICs) were determined using standard protocols.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Bacillus subtilis | 10 |
These results suggest that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, modifications at the pyrazole ring can significantly influence its pharmacological profile.
Properties
IUPAC Name |
tert-butyl 2-[5-methyl-3-(phenylmethoxycarbonylamino)pyrazol-1-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-14-20(24-22(28)29-15-17-10-6-5-7-11-17)25-26(16)19-13-9-8-12-18(19)21(27)30-23(2,3)4/h5-14H,15H2,1-4H3,(H,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLGIVRKZZUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.